2-Chloro-3-(4-ethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(4-ethylphenyl)-1-propene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds similar to “2-Chloro-3-(4-ethylphenyl)-1-propene” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the bioavailability of a compound .
Result of Action
The result of the compound’s action would depend on its mode of action and its target. This could range from altering cellular function to causing cell death .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHKRUUXQMUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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